9-Chloro-2,3,6,7-tetrafluoro-9,10-dihydroanthracene
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Overview
Description
9-Chloro-2,3,6,7-tetrafluoro-9,10-dihydroanthracene is a fluorinated anthracene derivative. This compound is notable for its unique structural features, which include multiple fluorine atoms and a chlorine atom, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,3,6,7-tetrafluoro-9,10-dihydroanthracene typically involves the fluorination of anthracene derivatives. One common method includes the reaction of anthracene with fluorinating agents under controlled conditions to introduce the fluorine atoms at specific positions. The chlorination step can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2,3,6,7-tetrafluoro-9,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to hydroanthracene derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .
Scientific Research Applications
9-Chloro-2,3,6,7-tetrafluoro-9,10-dihydroanthracene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 9-Chloro-2,3,6,7-tetrafluoro-9,10-dihydroanthracene involves its interaction with various molecular targets. The presence of multiple fluorine atoms can influence its electronic properties, making it a valuable compound in studying electron transfer processes. It can also interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetrafluoro-9,10-anthraquinone: Similar in structure but lacks the chlorine atom.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Another fluorinated compound with different functional groups.
Uniqueness
The uniqueness of 9-Chloro-2,3,6,7-tetrafluoro-9,10-dihydroanthracene lies in its combination of chlorine and multiple fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
919273-06-6 |
---|---|
Molecular Formula |
C14H7ClF4 |
Molecular Weight |
286.65 g/mol |
IUPAC Name |
9-chloro-2,3,6,7-tetrafluoro-9,10-dihydroanthracene |
InChI |
InChI=1S/C14H7ClF4/c15-14-8-4-12(18)10(16)2-6(8)1-7-3-11(17)13(19)5-9(7)14/h2-5,14H,1H2 |
InChI Key |
PVVBBCMOOFTIBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)F)F)Cl)F)F |
Origin of Product |
United States |
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